Ethyl (E)-3-(2-methoxyphenyl)acrylate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
ATAFSLBAINHGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction remains a cornerstone for synthesizing α,β-unsaturated esters. Ethyl (E)-3-(2-methoxyphenyl)acrylate is typically prepared via condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base. Pyridine or piperidine catalysts facilitate dehydration, yielding the trans-isomer predominantly.
Reaction Conditions :
-
Solvent : Cyclohexane or toluene (non-polar, azeotropic removal of water)
-
Temperature : 40–60°C
-
Base : Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)
A notable industrial adaptation (CN114436835A) employs sodium ethoxide in cyclohexane, enhancing solubility and catalytic efficiency. Post-reaction neutralization with dilute sulfuric acid and solvent recovery via distillation minimizes environmental impact.
Transition Metal-Catalyzed Methods
Copper-Catalyzed Coupling
Recent advances utilize copper complexes for stereoselective synthesis. A protocol adapted from α,β-unsaturated ester synthesis involves:
-
Catalyst : Cu(MeCN)₄PF₆ (10 mol%)
-
Diazo Source : 4-MeOC₆H₄N₂BF₄ (2.0 equiv)
-
Solvent : CHCl₃
-
Temperature : 120°C
This method leverages carbene transfer to activate ethyl acetate, enabling coupling with 2-methoxyphenylacetaldehyde. While yielding moderate efficiency, it avoids stoichiometric bases, reducing byproduct formation.
Palladium-Mediated Cross-Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for constructing the cinnamate backbone. For example, 2-methoxyphenylboronic acid reacts with ethyl acrylate under aerobic conditions:
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques eliminate solvents, combining 2-methoxybenzaldehyde, ethyl acetoacetate, and K₂CO₃ in a 1:1:1.2 molar ratio. Reaction completion within 2 hours at ambient temperature affords 78% yield, though stereoselectivity (E/Z = 9:1) lags behind solution-phase methods.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) accelerates Knoevenagel condensation to 15 minutes, achieving 82% yield. This method is ideal for small-scale synthesis but faces scalability challenges.
Purification and Industrial-Scale Optimization
Flash Evaporation Decolorization
Industrial batches often exhibit brown discoloration due to polymeric byproducts. The CN114436835A patent resolves this via high-vacuum flash evaporation (110–125°C), removing low-boiling impurities and yielding >99.98% pure white crystals.
Crystallization Strategies
Ethanol-water recrystallization (1:2 v/v) at 0–10°C optimizes crystal size and purity. Activated carbon pretreatment further reduces residual colorants.
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Ethyl (E)-3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Ethyl (E)-3-(2-methoxyphenyl)acrylate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: this compound has shown potential as an anti-metastasis agent and chemosensitizer in cancer treatment.
Industry: It is used in the production of UVB-absorbing compounds for sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of ethyl 2-methoxycinnamate involves the inhibition of NF-κB activation. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, ethyl 2-methoxycinnamate reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and anti-cancer effects . Additionally, it inhibits both COX-1 and COX-2 enzymes, which are involved in the inflammatory process .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Ethyl (E)-3-(2-methoxyphenyl)acrylate with key analogs, emphasizing substituent effects, bioactivity, and structural features:
Key Observations
Substituent Position Effects: Ortho vs. In contrast, the 4-methoxyphenyl analog () shows enhanced conjugation, which may improve antioxidant activity . Heterocyclic vs. Phenyl Rings: Replacing the phenyl ring with a pyridine () introduces nitrogen-mediated electronic effects and bromine’s electron-withdrawing nature, likely altering reactivity in cross-coupling reactions .
Functional Group Modifications: Cyano Group Addition: The cyano-substituted analog () exhibits a rigid syn-periplanar conformation, favoring crystallinity and serving as a versatile intermediate for bioactive molecules . Ester Group Variation: Methyl esters () generally reduce lipophilicity compared to ethyl esters, impacting membrane permeability and metabolic stability .
Biological Activity Trends: Methoxy-substituted cinnamates (e.g., 4-methoxy in ) demonstrate notable antioxidant and enzyme inhibition activities, likely due to improved resonance stabilization of free radicals .
Physicochemical Properties
- Crystallographic studies on cyano-substituted analogs () reveal syn-periplanar conformations, which influence packing efficiency and solubility. Such data can guide the design of co-crystals for improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
